1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1795296-90-0
VCID: VC5075814
InChI: InChI=1S/C20H20N8O/c29-20(9-15-11-22-17-4-2-1-3-16(15)17)27-7-5-26(6-8-27)18-10-19(24-13-23-18)28-14-21-12-25-28/h1-4,10-14,22H,5-9H2
SMILES: C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CC4=CNC5=CC=CC=C54
Molecular Formula: C20H20N8O
Molecular Weight: 388.435

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone

CAS No.: 1795296-90-0

Cat. No.: VC5075814

Molecular Formula: C20H20N8O

Molecular Weight: 388.435

* For research use only. Not for human or veterinary use.

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone - 1795296-90-0

Specification

CAS No. 1795296-90-0
Molecular Formula C20H20N8O
Molecular Weight 388.435
IUPAC Name 2-(1H-indol-3-yl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Standard InChI InChI=1S/C20H20N8O/c29-20(9-15-11-22-17-4-2-1-3-16(15)17)27-7-5-26(6-8-27)18-10-19(24-13-23-18)28-14-21-12-25-28/h1-4,10-14,22H,5-9H2
Standard InChI Key SYUCSRIZWUSGAB-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CC4=CNC5=CC=CC=C54

Introduction

Chemical Structure and Nomenclature

Systematic IUPAC Name

The systematic name, 1-[4-(6-(1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl]-2-(1H-indol-3-yl)ethan-1-one, reflects its three primary components:

  • Pyrimidine-triazole core: A 4-pyrimidinyl group substituted at the 6-position with a 1,2,4-triazole ring.

  • Piperazine linker: A piperazine ring connected to the pyrimidine’s 4-position.

  • Indole-ethanone moiety: An ethanone bridge linking the piperazine to the 3-position of an indole heterocycle .

Table 1: Comparative Molecular Data

ComponentContribution to FormulaRole in Structure
Pyrimidine-triazoleC6H4N5Core scaffold
PiperazineC4H8N2Conformational flexibility
Indole-ethanoneC10H10NOPharmacophore anchor

Synthetic Strategies

Retrosynthetic Analysis

The synthesis likely proceeds through three key steps:

  • Formation of the pyrimidine-triazole core: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to regioselectively install the 1,2,4-triazole onto pyrimidine .

  • Piperazine coupling: Nucleophilic substitution or coupling reactions to attach the piperazine linker to the pyrimidine’s 4-position.

  • Indole-ethanone conjugation: Friedel-Crafts acylation or nucleophilic acyl substitution to introduce the indole moiety via an ethanone bridge .

Pyrimidine-Triazole Synthesis

Adapting methodologies from , microwave-assisted CuAAC using CuSO4·5H2O/sodium ascorbate in t-BuOH/H2O (1:1) achieves regioselective 1,4-disubstituted triazole formation. For example, 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone reacts with phenylacetylene under irradiation (80°C, 15 min) to yield 1,2,3-triazole derivatives in >85% yield .

Piperazine Functionalization

Piperazine rings are commonly introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution. In , a similar compound uses azetidine-3-carbonyl-piperazine intermediates, suggesting that the indole-ethanone group could be appended via acyl chloride intermediates.

Indole-Ethanone Conjugation

Spectral Characterization

1H NMR^1 \text{H NMR}1H NMR

  • Pyrimidine-triazole protons: Downfield singlets near δ 8.5–9.0 ppm for triazole C-H and pyrimidine C-H .

  • Piperazine protons: Multiplet signals at δ 2.5–3.5 ppm for N-CH2 groups .

  • Indole protons: Aromatic resonances at δ 7.0–7.5 ppm (indole H-4, H-5, H-6, H-7) and a singlet near δ 11.0 ppm for the N-H proton .

13C NMR^{13} \text{C NMR}13C NMR

  • Carbonyl group: A peak near δ 205–210 ppm for the ethanone carbonyl .

  • Pyrimidine-triazole carbons: Signals at δ 150–160 ppm for triazole C-3 and pyrimidine C-2/C-4 .

Infrared (IR) Spectroscopy

  • C=O stretch: Strong absorption at 1680–1710 cm⁻¹ .

  • N-H stretch: Broad band at 3200–3400 cm⁻¹ (indole N-H) .

Table 2: Key Spectral Assignments

Functional Group1H NMR^1 \text{H NMR} (δ, ppm)13C NMR^{13} \text{C NMR} (δ, ppm)IR (cm⁻¹)
Pyrimidine-triazole8.5–9.0 (s)150–160-
Piperazine CH22.5–3.5 (m)45–55-
Ethanone C=O-205–2101680–1710
Indole N-H11.0 (s)-3200–3400

Challenges and Future Directions

  • Synthetic Optimization: Scaling microwave-assisted methods while minimizing copper residues .

  • In Vivo Studies: Assessing pharmacokinetics and toxicity profiles.

  • Target Identification: High-throughput screening to identify protein targets (e.g., kinase inhibition).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator